Structural Scaffold Distinction vs. the Isomeric WHI-P154 (CAS 211555-04-3)
Despite sharing the same molecular formula (C₁₆H₁₄BrN₃O₃) and exact mass, CAS 1421505-95-4 is a structural isomer of the known JAK3/EGFR inhibitor WHI-P154. WHI-P154 (2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol) is a potent EGFR inhibitor (IC₅₀ = 4 nM) and a modest JAK3 inhibitor (IC₅₀ = 1.8 µM) [1]. CAS 1421505-95-4 contains a 5-bromofuran-2-carbonyl-piperidinyl-oxy-nicotinonitrile scaffold. This complete scaffold mismatch, moving from a quinazoline hinge-binding motif to a piperidine-linked biaryl ether, predicts a fundamentally different kinase selectivity profile and binding mode. This distinction is critical; procurement of the correct isomer is non-negotiable for target validation studies.
| Evidence Dimension | Molecular Scaffold Topology |
|---|---|
| Target Compound Data | 5-bromofuran-2-carbonyl-piperidin-4-yl-oxy-nicotinonitrile |
| Comparator Or Baseline | WHI-P154: 2-bromo-4-anilinoquinazoline scaffold |
| Quantified Difference | Scaffold divergence leads to predicted distinct kinome interaction profiles. WHI-P154 is a known EGFR/JAK3 inhibitor, whereas CAS 1421505-95-4 is structurally aligned with NRF2 inhibitor chemotypes. |
| Conditions | 2D structural topology analysis; literature bioactivity data for WHI-P154. |
Why This Matters
Procuring the wrong isomer would lead to completely irrelevant biological results and wasted resources in any target-based screening campaign.
- [1] PeptideDB. WHI-P154 product database entry. CAS 211555-04-3. View Source
